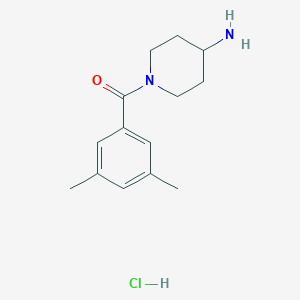

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride

描述

1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 3,5-dimethylbenzoyl group at the 1-position of the piperidine ring and an amine group at the 4-position, with a hydrochloride salt formulation.

属性

分子式 |

C14H21ClN2O |

|---|---|

分子量 |

268.78 g/mol |

IUPAC 名称 |

(4-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone;hydrochloride |

InChI |

InChI=1S/C14H20N2O.ClH/c1-10-7-11(2)9-12(8-10)14(17)16-5-3-13(15)4-6-16;/h7-9,13H,3-6,15H2,1-2H3;1H |

InChI 键 |

AHRLPNLNPDKBNC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N)C.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride typically involves the reaction of 3,5-dimethylbenzoyl chloride with piperidin-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted amines depending on the electrophile used.

科学研究应用

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Aromatic vs. Heterocyclic Substituents : The target compound’s 3,5-dimethylbenzoyl group is less polar than the 3-nitropyridinyl group in but more lipophilic than the sulfonyl-linked isoxazole in . This suggests differences in membrane permeability and solubility.

- Salt Form : The dihydrochloride salt of 1-(3,5-dimethoxyphenyl)piperidin-4-amine may exhibit higher aqueous solubility compared to the hydrochloride salts of other analogs, though this could also affect crystallinity and stability.

Functional Group Impact on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethylbenzoyl group (electron-donating) in the target compound may enhance binding to hydrophobic pockets in proteins, whereas the 3-nitropyridinyl group (electron-withdrawing) could influence charge distribution and hydrogen-bonding interactions.

Research Findings and Implications

While direct pharmacological data for 1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride are absent in the evidence, structural comparisons suggest:

- Metabolic Stability : The dimethylbenzoyl group may confer greater metabolic stability compared to the nitro group in , which is prone to reduction.

- Target Selectivity : The isoxazole sulfonyl group in could enhance selectivity for sulfotransferases or proteases, whereas the target compound’s aromatic ketone might favor kinase or GPCR interactions.

生物活性

1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,5-dimethylbenzoyl group. Its molecular formula is with a molecular weight of approximately 239.75 g/mol. The presence of the benzoyl group is significant for its biological interactions.

Research indicates that compounds similar to 1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride often interact with various biological targets:

- Acetylcholinesterase Inhibition : Compounds with piperidine structures have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions like Alzheimer's disease .

- Metal Chelation : The compound may also exhibit metal-chelating properties, which can be advantageous in neuroprotection by mitigating oxidative stress associated with metal ion dysregulation .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to 1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study demonstrated that similar compounds can protect neuroblastoma cells from amyloid-beta-induced toxicity. This suggests potential applications in treating Alzheimer's disease .

- Cytotoxicity in Cancer Cells : Research on related piperidine derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., HL-60 leukemia and HSC squamous cell carcinoma). The mechanisms involved include mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS), leading to apoptosis .

Pharmacokinetics and Bioavailability

In silico studies suggest that compounds with similar structures may possess favorable pharmacokinetic profiles, indicating good oral bioavailability and metabolic stability. These properties are crucial for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via acylation of piperidin-4-amine with 3,5-dimethylbenzoyl chloride. A base (e.g., triethylamine) neutralizes HCl generated during the reaction. Solvents like dichloromethane or DMF are used under reflux (40–60°C). Purification involves recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent). Yield optimization requires controlled stoichiometry, inert atmosphere, and monitoring via TLC/HPLC .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C): Confirms substitution patterns on the piperidine ring and benzoyl group.

- HPLC-MS : Validates purity (>95%) and molecular weight (C₁₄H₂₁ClN₂O₂, MW: 296.8 g/mol).

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structure, hydrogen bonding, and salt formation (HCl) .

Q. How can researchers address discrepancies in solubility data across different solvents?

- Methodology : Systematically test solubility in polar (water, ethanol) and non-polar solvents (DCM, ether) under controlled pH and temperature. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Receptor binding assays : Radioligand competition studies (e.g., for GPCRs or ion channels).

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values.

- Cytotoxicity : MTT assay in cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock, Schrödinger) : Simulate binding to target proteins (e.g., serotonin receptors) using PDB structures.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns.

- QSAR : Corrogate substituent effects (e.g., 3,5-dimethyl groups) on activity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (LC-MS/MS).

- Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) and track accumulation in target organs.

- Dose-response recalibration : Adjust dosing regimens based on species-specific metabolic differences .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst to map impurity formation.

- UPLC-QTOF-MS : Detect trace byproducts (e.g., N-acylated derivatives).

- Process optimization : Switch to flow chemistry for better heat/mass transfer .

Q. What crystallographic challenges arise when analyzing polymorphs or solvates of this compound?

- Methodology :

- PXRD : Differentiate polymorphs by Bragg peak shifts.

- SC-XRD : Resolve hydrogen-bonding networks in solvates (e.g., hydrate vs. ethanolate).

- Thermal analysis (DSC/TGA) : Correlate phase transitions with stability .

Methodological Notes

- Contradiction Analysis : Conflicting biological data may arise from assay conditions (e.g., buffer pH affecting ionization). Validate findings using orthogonal assays (SPR vs. ITC) .

- Safety Compliance : While not classified under GHS, follow standard protocols for amine handling (gloves, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。